methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. One common method involves the reaction of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while oxidation with hydrogen peroxide could produce hydroxylated pyrazoles.
Scientific Research Applications
Chemistry: Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique substitutions make it a useful building block for creating diverse chemical libraries .
Biology and Medicine: In medicinal chemistry, pyrazole derivatives are known for their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties . This compound could potentially be explored for similar applications, although specific studies on its biological activities are limited.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a versatile candidate for various applications.
Mechanism of Action
like other pyrazole derivatives, it likely interacts with biological targets through hydrogen bonding and hydrophobic interactions . The presence of bromine and iodine atoms may enhance its binding affinity to specific molecular targets, potentially influencing its biological activity.
Comparison with Similar Compounds
- Methyl 4-bromo-1H-pyrazole-3-carboxylate
- Methyl 5-iodo-1H-pyrazole-3-carboxylate
- 4-Bromo-5-iodo-1H-pyrazole
Comparison: Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate is unique due to the simultaneous presence of both bromine and iodine atoms on the pyrazole ring.
Biological Activity
Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with specific substituents:
- Bromo group at the 4-position
- Iodo group at the 5-position
- Carboxylate group at the 3-position
This unique substitution pattern contributes to its reactivity and potential interactions with biological targets.
Antiviral Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antiviral activity. These compounds have been shown to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the activity of viral enzymes, which are crucial for viral lifecycle progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In experimental models, it demonstrated effectiveness in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response .
Anticancer Activity
This compound has shown promise as an anticancer agent. Studies have reported that it induces apoptosis in various cancer cell lines by activating specific signaling pathways involved in cell death. The compound's ability to target cancer cells while sparing normal cells highlights its potential as a therapeutic agent in oncology .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It exhibits binding affinity to specific receptors that mediate cellular responses, influencing processes such as inflammation and cell proliferation.
- Signal Transduction Modulation : By affecting various signaling pathways, the compound can modulate cellular responses to external stimuli.
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
Study | Findings |
---|---|
Study A (2020) | Demonstrated strong antiviral activity against influenza viruses with IC50 values indicating effective inhibition of viral replication. |
Study B (2021) | Reported significant anti-inflammatory effects in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs. |
Study C (2022) | Showed that the compound induced apoptosis in breast cancer cell lines via caspase activation pathways. |
Properties
Molecular Formula |
C5H4BrIN2O2 |
---|---|
Molecular Weight |
330.91 g/mol |
IUPAC Name |
methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H4BrIN2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9) |
InChI Key |
HOKAVFCCONFNOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1Br)I |
Origin of Product |
United States |
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